(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
CAS No.:
Cat. No.: VC13471564
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O2 |
|---|---|
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | (2S)-N-[2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-11-7-5-6-8-12(11)17(4)10(3)18/h9,11-13H,5-8,15H2,1-4H3,(H,16,19)/t11?,12?,13-/m0/s1 |
| Standard InChI Key | WPTRVKASVHYJAX-BPCQOVAHSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCCCC1N(C)C(=O)C)N |
| SMILES | CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-3-methyl-N-[2-[acetyl(methyl)amino]cyclohexyl]butanamide |
| Molecular Formula | C₁₄H₂₇N₃O₂ |
| Molecular Weight | 269.38 g/mol |
| CAS Registry Number | 1354003-45-4 |
| Chiral Centers | 1 (S-configuration at C2) |
The compound’s structure integrates:
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A cyclohexyl ring substituted at position 2 with an acetyl-methyl-amino group.
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A branched aliphatic chain (2-amino-3-methylbutanamide) linked via an amide bond .
Stereochemical Considerations:
The S-configuration at the C2 amino group is critical for potential biological interactions, as enantiomeric specificity often dictates target binding.
Synthesis and Synthetic Routes
Key Synthetic Steps
The synthesis involves multi-step functionalization of cyclohexylamine precursors (Table 1) :
Table 1: Representative Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Acylation | Acetic anhydride, methylamine | N-acetyl-N-methylcyclohexylamine |
| 2 | Alkylation | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-(cyclohexylamino)acetate |
| 3 | Hydrolysis & Coupling | HCl (aqueous), HATU, DIPEA | (S)-2-amino-3-methylbutanamide intermediate |
| 4 | Purification | Column chromatography (EtOAc/hexane) | Final compound (≥95% purity) |
Challenges:
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Stereocontrol: Ensuring enantiomeric purity during amide bond formation requires chiral auxiliaries or asymmetric catalysis .
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Functional Group Compatibility: The acetyl-methyl moiety necessitates mild conditions to prevent deacetylation.
Research Limitations and Future Directions
Current Knowledge Gaps
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Pharmacokinetics: Absence of data on absorption, distribution, or metabolism in model organisms.
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Target Validation: No confirmed binding assays or crystallographic studies for this specific compound.
Proposed Studies
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